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molecular formula C12H13N3O B8642732 4-Methoxy-6-methyl-N-phenylpyrimidin-2-amine CAS No. 110235-29-5

4-Methoxy-6-methyl-N-phenylpyrimidin-2-amine

Cat. No. B8642732
M. Wt: 215.25 g/mol
InChI Key: ASDBYIOFFULODA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04988704

Procedure details

2.9 g of 28% methanolic solution of sodium methylate was dissolved in 40 ml of methanol, and thereto was added 3.3 g of 2-anilino-4-chloro-6-methylpyrimidine. After 2 hours of reaction with stirring at room temperature the reaction liquid was poured in water The solids deposited were filtered, dried, and recrystallized from n-hexane to afford 2 9 g of 2-anilino-4-methyl-6-methoxypyrimidine (yield 92 %). Melting point: 75°-76° C.
[Compound]
Name
methanolic solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].[NH:4]([C:11]1[N:16]=[C:15](Cl)[CH:14]=[C:13]([CH3:18])[N:12]=1)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>CO.O>[NH:4]([C:11]1[N:12]=[C:13]([CH3:18])[CH:14]=[C:15]([O:2][CH3:1])[N:16]=1)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:0.1|

Inputs

Step One
Name
methanolic solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.3 g
Type
reactant
Smiles
N(C1=CC=CC=C1)C1=NC(=CC(=N1)Cl)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 2 hours of reaction
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction liquid
FILTRATION
Type
FILTRATION
Details
deposited were filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from n-hexane

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
Name
Type
product
Smiles
N(C1=CC=CC=C1)C1=NC(=CC(=N1)C)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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